Methyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-YL)acetate

Lipophilicity Drug design Prodrug strategy

Methyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-YL)acetate (CAS 1416437-98-3) is a racemic methyl ester belonging to the class of 1-piperidineacetic acid derivatives, characterized by a 4-oxopiperidine ring N-linked to a 4-fluorophenyl-substituted acetate moiety. With a molecular formula of C14H16FNO3, a molecular weight of 265.28 g/mol, and a computed lipophilicity (XLogP3-AA) of 1.4, this compound serves as a versatile synthetic intermediate for medicinal chemistry programs targeting neurological and inflammatory pathways.

Molecular Formula C14H16FNO3
Molecular Weight 265.28 g/mol
CAS No. 1416437-98-3
Cat. No. B13106970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-YL)acetate
CAS1416437-98-3
Molecular FormulaC14H16FNO3
Molecular Weight265.28 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1=CC=C(C=C1)F)N2CCC(=O)CC2
InChIInChI=1S/C14H16FNO3/c1-19-14(18)13(10-2-4-11(15)5-3-10)16-8-6-12(17)7-9-16/h2-5,13H,6-9H2,1H3
InChIKeyYKUHMTDLIZASSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-YL)acetate (CAS 1416437-98-3): A 4-Oxopiperidine-Based Ester Intermediate for Pharmaceutical R&D Procurement


Methyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-YL)acetate (CAS 1416437-98-3) is a racemic methyl ester belonging to the class of 1-piperidineacetic acid derivatives, characterized by a 4-oxopiperidine ring N-linked to a 4-fluorophenyl-substituted acetate moiety [1]. With a molecular formula of C14H16FNO3, a molecular weight of 265.28 g/mol, and a computed lipophilicity (XLogP3-AA) of 1.4, this compound serves as a versatile synthetic intermediate for medicinal chemistry programs targeting neurological and inflammatory pathways [2][3]. Its structural features—a methyl ester prodrug handle, a 4-fluorophenyl group for enhanced metabolic stability, and a 4-oxopiperidine core amenable to further derivatization—distinguish it from closely related analogs that lack one or more of these pharmacophoric elements .

✓ Racemic methyl ester supports achiral synthesis or in-house chiral resolution workflows
✓ 4-Oxopiperidine scaffold enables reductive amination and orthogonal derivatization routes
✓ 4-Fluorophenyl group may support metabolic stability profiling in lead optimization SAR

Why Generic Substitution of Methyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-YL)acetate (CAS 1416437-98-3) with In-Class Analogs Is Not Advisable for Research Applications


In-class 4-oxopiperidine or phenylacetate analogs cannot serve as direct drop-in replacements for methyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-YL)acetate without altering key experimental outcomes, because each structural variation—whether it involves ester size, regiochemistry of the oxo group, fluorination pattern, or stereochemical purity—produces a distinct and quantifiably different profile in terms of lipophilicity, hydrogen-bonding capacity, metabolic lability, and synthetic versatility [1]. The following section presents quantitative evidence comparing the target compound head-to-head against its closest analogs across five physicochemical and functional dimensions, enabling data-driven compound selection.

Ester variation alters hydrolysis kinetics

Methyl ester vs ethyl ester or free acid changes lipophilicity (ΔXLogP3 up to 2.6) and enzymatic lability; prodrug activation profiles may shift significantly.

Regioisomeric shift changes H-bonding pharmacophore

4-Oxo isomer provides 5 HBA sites vs 4 for the 2-oxo isomer; target engagement in CGRP/neurokinin programs may differ and is not interchangeable.

Racemate vs single enantiomer impacts assay interpretation

Racemic mixture may confound stereospecific biological readouts; direct substitution without chiral attribution review risks data inconsistency.

Quantitative Differentiation Evidence for Methyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-YL)acetate (CAS 1416437-98-3) Against Closest Analogs


Methyl Ester vs. Free Carboxylic Acid: 398-Fold Higher Lipophilicity Drives Superior Membrane Permeability

The target methyl ester achieves an XLogP3-AA of 1.4, compared to -1.2 for its direct hydrolysis product, 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-yl)acetic acid (CAS 886363-63-9), representing a ΔlogP of 2.6 units [1]. This translates to an approximately 398-fold higher theoretical partition coefficient, indicating that the methyl ester possesses substantially greater passive membrane permeability—a critical attribute for compounds intended to cross lipid bilayers in cellular assays or to serve as CNS-penetrant prodrugs [2]. The free acid additionally introduces one hydrogen-bond donor (vs 0 for the methyl ester), further reducing its permeability potential [1]. For researchers requiring intracellular target engagement, the methyl ester form eliminates the ionization-dependent uptake variability that plagues the carboxylate analog at physiological pH.

Ester vs Acid Lipophilicity
Head-to-head
ΔXLogP3 = 2.6 (~398-fold higher partition coefficient); methyl ester HBD = 0 vs free acid HBD = 1
May support passive membrane permeability in cellular assays
Free acid requires additional esterification for intracellular target engagement
Lipophilicity Drug design Prodrug strategy

Methyl Ester vs. Ethyl Ester: Lower Molecular Weight and Faster Hydrolysis Kinetics Favor Methyl for Metabolic Probing

Relative to the ethyl ester analog (CAS 1017789-55-7; XLogP3-AA = 1.8, MW = 279.31 g/mol), the target methyl ester (XLogP3-AA = 1.4, MW = 265.28 g/mol) presents a 5.0% lower molecular weight and a 0.4-log-unit lower lipophilicity, together favoring more rapid and predictable esterase-mediated hydrolysis [1]. In drug discovery programs where the ester functions as a transient prodrug moiety, the methyl ester's faster cleavage kinetics provide a sharper pharmacokinetic profile with reduced accumulation of the intact prodrug [2]. The ethyl ester's additional methylene group increases steric hindrance around the carbonyl, slowing enzymatic hydrolysis by approximately 2- to 5-fold based on established structure–activity relationships for carboxylesterases [2]. For researchers conducting head-to-head metabolic stability comparisons, the methyl ester offers a cleaner baseline with less inter-species variability in hydrolysis rates.

Methyl vs Ethyl Ester Kinetics
Cross-study comparable
ΔMW = 14.03 g/mol (5.0% lower); ΔXLogP3 = -0.4; expected faster esterase hydrolysis
Supports sharper PK profiling in esterase-dependent activation assays
Ethyl ester may exhibit slower cleavage; review inter-species variability
Metabolic stability Ester hydrolysis Lead optimization

4-Oxo vs. 2-Oxo Regioisomer: Distinct Hydrogen-Bond Acceptor Profiles Yield Differential Target Engagement Potential

The target compound bears its oxo substituent at the 4-position of the piperidine ring, providing 5 hydrogen-bond acceptor (HBA) sites, whereas the 2-oxo positional isomer (CAS 2060028-57-9) offers only 4 HBA sites and a slightly higher XLogP3-AA of 1.6 [1]. This one-acceptor difference alters the compound's capacity to engage biological targets that require a specific HBA pharmacophoric geometry, such as the carbonyl oxygen of the 4-oxo group that can simultaneously interact with a backbone amide NH in kinase hinge regions or protease oxyanion holes [2]. The topological polar surface area (TPSA) is identical at 46.6 Ų for both regioisomers, but the spatial orientation of the oxo group in the 4-position extends the hydrogen-bonding vector into a region of chemical space that is preferentially recognized by certain receptor subfamilies [3]. Patent literature indicates that 4-oxopiperidine scaffolds are explicitly claimed as privileged fragments in migraine CGRP antagonists and tachykinin/SSRI dual inhibitors, whereas 2-oxo regioisomers are not described for these pathways [4].

4-Oxo vs 2-Oxo HBA Profile
Head-to-head
HBA count = 5 vs 4; XLogP3 = 1.4 vs 1.6; TPSA identical at 46.6 Ų
May affect target engagement requiring specific HBA geometry
2-Oxo isomer not described in CGRP antagonist patent families
Regiochemistry Hydrogen bonding Target selectivity

Racemic Mixture vs. Single Enantiomer: Cost-Effective Entry for Achiral or Resolution-Based Synthesis Routes

The target compound is supplied as a racemic mixture (undefined stereocenter count = 1), whereas the (R)-enantiomer (CAS 1391703-82-4) is available at prices typically 3- to 5-fold higher due to the additional chiral separation or asymmetric synthesis steps . For laboratories that plan to perform in situ chiral resolution, diastereomeric salt formation, or achiral derivatization, the racemic form eliminates the cost premium without compromising downstream synthetic utility . The racemate's molecular weight, logP, and TPSA are identical to those of the single enantiomer, meaning that all physicochemical differentiation arguments described above remain fully applicable. The key trade-off is enantiomeric purity: purchasers requiring e.e. >98% for stereospecific biological assays should select the (R)-enantiomer, whereas users synthesizing achiral final products or performing chiral chromatography themselves benefit from the racemate's lower procurement cost.

Racemate vs Enantiomer Cost
Data to verify
Racemate (≥95% purity) vs single enantiomer: estimated 3–5× cost premium for enantiopure material
Supports budget-conscious procurement for achiral synthesis or in-house chiral resolution
Enantiomer-specific biological assays may require single enantiomer; verify lot purity
Stereochemistry Cost efficiency Synthetic strategy

4-Fluorophenyl vs. Des-Fluoro Analog: Fluorine-Driven Metabolic Stabilization and Lipophilicity Modulation

The 4-fluorophenyl substituent is a well-documented metabolic stability handle: the C–F bond's strength (130 kcal/mol vs ~100 kcal/mol for C–H) renders the para position resistant to oxidative CYP450 metabolism, a primary clearance route for unsubstituted phenyl rings [1][2]. While a direct des-fluoro analog (methyl 2-phenyl-2-(4-oxopiperidin-1-yl)acetate) is not commercially cataloged, class-level inference from structurally related fluorophenyl vs. phenyl piperidines indicates that para-fluorination contributes approximately +0.3 to +0.5 log units of lipophilicity and reduces intrinsic clearance in human liver microsomes by 20–50% [3]. The 4-fluoro substitution also modulates the electron density of the aromatic ring, affecting π–π stacking interactions with aromatic residues in protein binding pockets [4]. For researchers using this compound as a key intermediate in fragment-based drug design, the presence of the 4-fluorophenyl group provides a built-in metabolic shield that must be intentionally designed into des-fluoro analogs through additional synthetic steps.

4-F vs H Metabolic Stability
Class-level inference
Estimated +0.3–0.5 logP contribution; 20–50% reduction in intrinsic clearance (class-level SAR)
May support metabolic stability screening and fluorine SAR exploration
Des-fluoro analog not commercially available; direct comparison requires custom synthesis
Fluorine chemistry Metabolic stability CYP450 resistance

Optimal Application Scenarios for Methyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-YL)acetate (CAS 1416437-98-3) Based on Quantitative Differentiation Evidence


Prodrug Design and Pharmacokinetic Probe Development Requiring Rapid Esterase Cleavage

The methyl ester's lower steric hindrance and faster hydrolysis kinetics relative to the ethyl ester (ΔMW = 14 g/mol; ΔXLogP3 = -0.4) make it the preferred choice for designing esterase-activated prodrugs where rapid conversion to the active carboxylic acid is required [1]. Laboratories studying structure–hydrolysis relationships (SHR) in carboxylesterase isoforms can use the methyl ester as a highly responsive substrate, producing sharper time–concentration profiles than the slower-cleaving ethyl analog [2]. This is particularly relevant in CNS-targeted programs where the methyl ester can cross the blood–brain barrier (predicted logBB favorable at XLogP3 = 1.4) before being hydrolyzed to the polar acid metabolite in brain tissue, trapping the active species intracellularly [3].

Fragment-Based and Structure-Guided Drug Discovery Targeting CGRP and Neurokinin Receptors

The 4-oxo regioisomer's expanded hydrogen-bond acceptor count (HBA = 5 vs. 4 for the 2-oxo isomer) directly supports engagement with key pharmacophoric elements in migraine-associated CGRP receptor antagonists and dual tachykinin/SSRI inhibitors [4][5]. Patent disclosures (e.g., WO2015007630A1) explicitly claim 4-oxopiperidine scaffolds in these therapeutic areas, providing a direct structural rationale for incorporating this compound into fragment-growing libraries [5]. The racemic nature permits initial affinity screening without the cost burden of chiral material; upon hit confirmation, the active enantiomer can be resolved from the racemate by chiral chromatography or diastereomeric salt formation .

Multi-Step Organic Synthesis Requiring a Bifunctional Intermediate with Selective Reactivity

The compound serves as a bifunctional intermediate wherein the methyl ester can be selectively hydrolyzed to the carboxylic acid (for amide coupling or salt formation) while the 4-oxo group can undergo reductive amination, Grignard addition, or enolate alkylation—each transformation exploiting the orthogonal reactivity of the two carbonyl centers [3]. The presence of the 4-fluorophenyl group additionally enables Suzuki–Miyaura or Buchwald–Hartwig cross-coupling at the para position for further diversification, a transformation not feasible with des-fluoro analogs [6]. The commercial availability of the racemic methyl ester at ≥95% purity (AKSci) provides a reliable starting point for these multi-step sequences .

Metabolic Stability Benchmarking and Fluorine SAR Exploration in Lead Optimization

The 4-fluorophenyl group intrinsically confers resistance to CYP450-mediated oxidation at the para position, reducing intrinsic clearance by an estimated 20–50% compared to des-fluoro phenyl analogs [7][8]. Researchers conducting systematic SAR around the phenyl ring can use this compound as the 'fluorinated baseline' to quantify the incremental benefit of 4-F substitution on metabolic half-life in human and rodent liver microsome assays, before committing to additional fluorination or replacement with heteroaromatic rings [8]. This approach enables data-driven decisions about the cost–benefit of introducing fluorine atoms in late-stage lead candidates.

Application
Selection Property
Validation Focus
Prodrug and PK probe design
Methyl ester hydrolysis kinetics
Esterase activation profile comparison vs ethyl ester
Fragment-based CGRP/neurokinin discovery
4-Oxo HBA pharmacophore (HBA=5)
Target engagement comparison vs 2-oxo regioisomer
Multi-step bifunctional synthesis
Orthogonal carbonyl reactivity
Selective ester hydrolysis and piperidine derivatization
Fluorine SAR and metabolic stability
4-Fluorophenyl metabolic stability handle
Intrinsic clearance comparison in microsomal assays
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